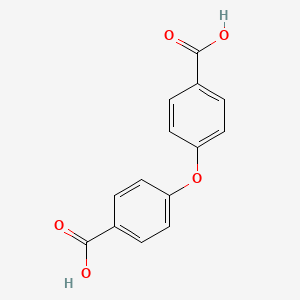

4,4'-Oxydibenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39046. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-carboxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDRSXGPQWNUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074900 | |

| Record name | 4,4'-Oxydibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-89-6 | |

| Record name | 4,4′-Oxybis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4,4'-oxybis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2215-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4,4'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Oxydibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydibenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Oxydibenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL4DWZ4D2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Oxydibenzoic Acid: A Comprehensive Technical Guide

CAS Number: 2215-89-6

This technical guide provides an in-depth overview of 4,4'-Oxydibenzoic acid, a versatile aromatic dicarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals, covering its chemical and physical properties, synthesis, purification, analytical methods, and potential applications.

Core Properties

This compound, also known as 4,4'-dicarboxydiphenyl ether, is a stable organic compound with the molecular formula C14H10O5.[1][2] Its structure features two benzoic acid groups linked by an ether bridge, which imparts significant thermal stability.[2][3] This compound typically appears as a white to almost white powder or crystalline solid.[1][2]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 258.23 g/mol | [1] |

| Melting Point | 329 °C | [1] |

| Boiling Point | 256-259 °C | [1] |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.94 ± 0.10 | [1] |

| Water Solubility | Insoluble | [1] |

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Spectrum available | [4] |

| ¹³C NMR | Spectrum available for diphenyl ester derivative | [5] |

| FT-IR | Spectrum available for diphenyl ester derivative | [6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of 4-chlorobenzoic acid and 4-hydroxybenzoic acid.[7] The following protocol is based on a patented method:[3]

Materials:

-

4-chlorobenzoic acid

-

4-hydroxybenzoic acid

-

Potassium carbonate (or other suitable base as an acid-binding agent)

-

Sulfolane (or other polar high-boiling point solvent)

-

Water

-

500 ml four-neck flask equipped with a stirrer, thermometer, and condenser

Procedure:

-

To a 500 ml four-neck flask, add 120g of sulfolane.

-

While stirring, add 31.3g of 4-chlorobenzoic acid and 29.0g of 4-hydroxybenzoic acid.

-

Add 15.2g of potassium carbonate to the mixture.

-

Heat the reaction mixture to 143-145°C and maintain this temperature for 16 hours, with continuous stirring.

-

Monitor the reaction progress by analyzing samples for the content of 4-chlorobenzoic acid (e.g., by GC). The reaction is considered complete when the content of 4-chlorobenzoic acid is less than 0.5%.

-

Once the reaction is complete, cool the mixture to below 100°C.

-

Slowly add 250 ml of water dropwise to the flask. A large amount of solid product will precipitate.

-

After the water addition is complete, stir the mixture at 40-50°C for one hour.

-

Filter the precipitate and wash the filter cake with 100 ml of water (at approximately 40°C).

-

Dry the collected solid to obtain this compound.

Synthesis Workflow for this compound

Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent (e.g., a high-boiling point solvent in which the acid has high solubility at high temperatures and low solubility at low temperatures)

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimum amount of the chosen hot solvent to dissolve the solid completely.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of large crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the purified crystals.

Analysis by High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed for the analysis of this compound based on methods used for similar aromatic acids.[10][11]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase (Isocratic):

-

A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility). The exact ratio should be optimized for best separation.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 230 nm).

-

Inject the standard and sample solutions into the HPLC system.

-

The purity of the sample can be determined by comparing the peak area of the analyte with that of the standard. The retention time will be characteristic of the compound under the given conditions.

Biological Activity and Applications in Drug Development

Currently, there is limited direct evidence in the scientific literature detailing specific biological activities or signaling pathways of this compound itself. Its primary applications are in the field of polymer chemistry, where it serves as a monomer for high-performance polymers like polyesters and polyamides due to its rigidity and thermal stability.[2][12]

However, its properties make it a compound of interest for pharmaceutical applications, particularly in drug delivery systems.[1] Researchers are exploring its use as a component in biocompatible polymers for controlled drug release.[2] Its dicarboxylic acid functionality allows for the potential formation of polyesters or polyamides that can encapsulate or be conjugated with active pharmaceutical ingredients (APIs). The ether linkage in its backbone can offer a degree of flexibility and biodegradability, which are desirable characteristics for drug delivery vehicles.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4,4'-Oxybisbenzoic acid | 2215-89-6 [chemicalbook.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. hi-static.z-dn.net [hi-static.z-dn.net]

- 10. Separation of Benzoic acid, 4,4’-[1,2-ethanediylbis(oxy)]bis- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. helixchrom.com [helixchrom.com]

- 12. NEW SYNTHETIC METHOD OF 4,4'-OXYBIS (BENZOIC ACID) AND ITS APPLICATION IN POLYESTER [ccspublishing.org.cn]

4,4'-Oxydibenzoic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Oxydibenzoic acid, also known as 4,4'-oxybis(benzoic acid) or 4,4'-dicarboxydiphenyl ether, is an aromatic dicarboxylic acid with significant applications in the synthesis of high-performance polymers. Its rigid structure, conferred by two benzoic acid moieties linked via a flexible ether bridge, imparts desirable thermal and mechanical properties to resulting materials. This document provides a detailed overview of the molecular structure, chemical formula, and key physicochemical properties of this compound. It also outlines a common synthetic protocol and presents relevant characterization data.

Molecular Structure and Formula

This compound is an organic compound characterized by two benzoic acid groups connected by an ether linkage at the para positions. This structure provides a combination of rigidity from the phenyl rings and flexibility from the ether bond.

The fundamental chemical identity of this compound is defined by its molecular formula and IUPAC name.

Molecular Formula: C₁₄H₁₀O₅[1][2][3][4][5][6]

IUPAC Name: 4-(4-carboxyphenoxy)benzoic acid[5]

SMILES: O(C1=CC=C(C(O)=O)C=C1)C2=CC=C(C(O)=O)C=C2[2]

InChI Key: WVDRSXGPQWNUBN-UHFFFAOYSA-N[2][4]

Below is a two-dimensional representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes.

| Property | Value | Reference |

| Molecular Weight | 258.23 g/mol | [1][5][6] |

| Appearance | White to almost white powder or crystalline solid | [2][6] |

| Melting Point | >285 °C; 313-332 °C; 329 °C | [3][6] |

| Boiling Point | 256-259 °C | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Water Solubility | Insoluble | |

| pKa | 3.94 ± 0.10 (Predicted) | [7] |

Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and characterization of this compound. Key spectral information is available from various sources.

| Spectroscopic Technique | Data Availability | Source |

| ¹H NMR | Available | [5][8] |

| ¹³C NMR | Available | [9] |

| FTIR | Available | [5][9] |

| UV-Vis | Available | [5] |

| Mass Spectrometry (GC-MS) | Available | [5] |

| Raman Spectroscopy | Available | [5] |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. In the solid state, the carboxyl groups are linked by centrosymmetric O—H⋯O hydrogen bonds, forming a zigzag chain.[10] Each carboxyl group is coplanar with its attached aromatic ring, and the dihedral angle between these two planes is approximately 72.56 (5)°.[10]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the condensation reaction of 4-chlorobenzoic acid and 4-hydroxybenzoic acid.[7][11]

Materials:

-

4-chlorobenzoic acid

-

4-hydroxybenzoic acid

-

Acid-binding agent (e.g., potassium carbonate)

-

Polar high-boiling point solvent (e.g., N,N-dimethylformamide - DMF)

-

Water

Procedure:

-

To a reaction vessel, add 4-chlorobenzoic acid, 4-hydroxybenzoic acid, and an acid-binding agent to a polar high-boiling point solvent.

-

Heat the reaction mixture to a temperature between 140-280°C.

-

Maintain this temperature and monitor the reaction until the concentration of 4-chlorobenzoic acid in the reaction system is between 0.1-0.5%.

-

After the reaction is complete, cool the mixture.

-

Dilute the reaction system with water to reduce the mass concentration of the polar solvent to 20-60%.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with water.

-

Dry the product to obtain this compound.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Applications

This compound is a valuable monomer in polymer chemistry, particularly for the synthesis of high-performance polymers such as polyesters and polyamides.[2][6] Its incorporation into polymer backbones enhances thermal stability and mechanical strength.[6] It is also a key intermediate in the production of liquid crystal polymers (LCPs), which are utilized in advanced applications within the electronics and telecommunications industries.[6][7] Furthermore, its potential use in drug delivery systems is being explored due to its biocompatibility and functional properties.[6]

Safety Information

This compound is classified as an irritant, causing skin and serious eye irritation.[3][5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. 4,4'-Oxybis(benzoic acid) | 2215-89-6 | FO39729 [biosynth.com]

- 2. CAS 2215-89-6: 4,4′-Oxybis[benzoic acid] | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 4,4'-oxybis(benzoic acid) [stenutz.eu]

- 5. 4,4'-Oxybis(benzoic acid) | C14H10O5 | CID 75183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 4,4'-Oxybisbenzoic acid | 2215-89-6 [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,4'-Oxydibenzoic Acid: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Oxydibenzoic acid, a versatile aromatic dicarboxylic acid. The document details its nomenclature, physicochemical properties, synthesis, and key applications in materials science and pharmaceutical research.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. Understanding these different appellations is crucial for effective literature searching and material sourcing.

Systematic and Common Names:

Other Identified Names:

-

p,p'-Oxybis(benzoic acid)

-

4,4'-Dicarboxydiphenyl ether[2]

-

Diphenyl ether-4,4'-dicarboxylic acid[3]

-

NSC-39046[3]

-

Benzoic acid, 4,4'-oxybis-[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 2215-89-6 | [1][2] |

| Molecular Formula | C₁₄H₁₀O₅ | [1][2] |

| Molecular Weight | 258.23 g/mol | [1][2] |

| Melting Point | 329-332 °C | [2][4] |

| Boiling Point | 473.7 ± 30.0 °C at 760 mmHg | [5] |

| Density (predicted) | 1.395 ± 0.06 g/cm³ | [4] |

| pKa (predicted) | 3.94 ± 0.10 | [4] |

| Water Solubility | Insoluble | [4] |

| Appearance | White to off-white powder or crystalline solid | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its practical use in a laboratory setting.

The Ullmann condensation is a common and effective method for the synthesis of diaryl ethers.[6] A plausible experimental protocol for the synthesis of this compound is as follows:

Materials:

-

4-Chlorobenzoic acid

-

4-Hydroxybenzoic acid

-

Potassium carbonate (K₂CO₃)

-

Copper(I) chloride (CuCl)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzoic acid (1 equivalent), 4-hydroxybenzoic acid (1.1 equivalents), and potassium carbonate (2 equivalents).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a stirrable slurry.

-

Add a catalytic amount of copper(I) chloride (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to 140-160°C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a dilute solution of hydrochloric acid to neutralize the excess base and precipitate the crude product.

-

Stir the acidic mixture for 30 minutes to ensure complete precipitation.

-

Collect the crude this compound by vacuum filtration.

-

Wash the solid with deionized water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.[7]

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[8]

-

Detection: UV detection at a wavelength of approximately 254 nm is suitable for this aromatic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. Due to the symmetry of the molecule, two sets of doublets are expected in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbons, the ether-linked aromatic carbons, and the other aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Peaks: The spectrum of this compound will exhibit a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹), a sharp C=O stretch from the carbonyl groups (around 1700 cm⁻¹), and C-O-C stretching vibrations from the ether linkage (around 1240 cm⁻¹).

Mass Spectrometry (MS):

-

Principle: Mass spectrometry is employed to determine the molecular weight of the compound.

-

Expected Ion: In electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the molecular weight minus one.

Applications in Research and Drug Development

This compound serves as a valuable building block in several areas of scientific research.

-

Polymer Chemistry: It is a key monomer in the synthesis of high-performance polymers, such as polyesters and polyamides. The rigid ether linkage contributes to the thermal stability and mechanical strength of the resulting polymers.[1]

-

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality allows it to act as an organic linker in the formation of MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

-

Drug Development: While direct involvement in signaling pathways has not been established, derivatives of this compound are explored in drug delivery systems.[2] Its rigid structure can be incorporated into biocompatible polymers for controlled drug release. It has also been investigated for its potential to enhance the solubility of active pharmaceutical ingredients (APIs).[1][2]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. NEW SYNTHETIC METHOD OF 4,4'-OXYBIS (BENZOIC ACID) AND ITS APPLICATION IN POLYESTER [ccspublishing.org.cn]

- 3. Lanthanide metal–organic frameworks based on the 4,4′-oxybisbenzoic acid ligand: synthesis, structures and physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]

- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Analysis of 4,4'-Oxydibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,4'-Oxydibenzoic acid (CAS No. 2215-89-6), a molecule of interest in various fields including polymer chemistry and materials science. This document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 2H | -COOH |

| ~7.95 | Doublet | 4H | Ar-H (ortho to -COOH) |

| ~7.15 | Doublet | 4H | Ar-H (ortho to -O-) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~160 | Ar-C (ipso, attached to -O-) |

| ~132 | Ar-C (ortho to -COOH) |

| ~125 | Ar-C (ipso, attached to -COOH) |

| ~119 | Ar-C (ortho to -O-) |

Solvent: DMSO-d₆

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3070 | Medium | C-H stretch (Aromatic) |

| 1700-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1585 | Medium | C=C stretch (Aromatic Ring) |

| 1500-1400 | Medium | C=C stretch (Aromatic Ring) |

| ~1240 | Strong | C-O stretch (Aryl Ether) |

| 1320-1210 | Medium | C-O stretch (Carboxylic Acid) |

| 960-900 | Medium, Broad | O-H bend (Carboxylic Acid) |

Technique: KBr-Pellet

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 258 | High | [M]⁺ (Molecular Ion) |

| 241 | Moderate | [M-OH]⁺ |

| 213 | Moderate | [M-COOH]⁺ |

| 121 | Moderate | [C₆H₅O-COOH]⁺ |

| 65 | Low | [C₅H₅]⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Complete dissolution is ensured by vortexing. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is utilized for data acquisition.[1]

-

¹H NMR Acquisition: Proton NMR spectra are recorded using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[2]

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to provide a spectrum with single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is used, and a greater number of scans is typically required due to the lower natural abundance of ¹³C.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground this compound is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.[3]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the dicarboxylic acid. A common method involves silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is employed.[3]

-

GC Conditions: An appropriate capillary column (e.g., a non-polar column like DB-5ms) is used. The oven temperature is programmed to start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure separation and elution of the derivatized analyte.

-

MS Conditions: The mass spectrometer is operated in EI mode, typically at 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of, for example, 40-500 amu.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

References

The Crystal Structure of 4,4'-Oxydibenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of 4,4'-Oxydibenzoic acid, a molecule of significant interest in the fields of crystal engineering, materials science, and as a scaffold in medicinal chemistry. This document details the molecular geometry, intermolecular interactions, and the experimental protocols used for its structural determination, presenting a valuable resource for professionals engaged in research and development.

Introduction

This compound, also known as 4,4'-oxybis(benzoic acid), is a dicarboxylic acid featuring two benzoic acid moieties linked by an ether oxygen atom. Its rigid, V-shaped geometry and the presence of hydrogen bond donors and acceptors make it a versatile building block for the construction of supramolecular assemblies, metal-organic frameworks (MOFs), and polymers. Understanding its solid-state structure is crucial for predicting and controlling the properties of these materials. This guide summarizes the key crystallographic data and experimental procedures related to the single-crystal X-ray diffraction study of this compound.

Molecular and Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1̅ with one molecule in the asymmetric unit. The key crystallographic data are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| CCDC Deposition Number | 265022 |

| Empirical Formula | C₁₄H₁₀O₅ |

| Formula Weight | 258.23 g/mol |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 5.3654 (9) |

| b (Å) | 6.4093 (11) |

| c (Å) | 8.891 (2) |

| α (°) | 82.99 (3) |

| β (°) | 85.98 (3) |

| γ (°) | 75.98 (2) |

| Volume (ų) | 291.81 (10) |

| Z | 1 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 |

| R-factor (%) | 4.5 |

Molecular Conformation

The molecule of this compound adopts a bent conformation, with the two phenyl rings oriented at a significant dihedral angle to each other. The central C-O-C ether linkage is a key determinant of the overall molecular shape. Selected bond lengths, bond angles, and torsion angles are presented in Tables 2, 3, and 4, respectively, providing a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å).

| Atom 1 | Atom 2 | Length (Å) |

| O(3) | C(4) | 1.381(2) |

| O(3) | C(11) | 1.382(2) |

| C(7) | O(1) | 1.317(2) |

| C(7) | O(2) | 1.222(2) |

| C(14) | O(4) | 1.315(2) |

| C(14) | O(5) | 1.223(2) |

| C(1) | C(2) | 1.391(2) |

| C(1) | C(6) | 1.390(2) |

| C(4) | C(3) | 1.388(2) |

| C(4) | C(5) | 1.387(2) |

Table 3: Selected Bond Angles (°).

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(4) | O(3) | C(11) | 117.97(12) |

| O(1) | C(7) | O(2) | 122.9(2) |

| O(1) | C(7) | C(1) | 113.8(2) |

| O(2) | C(7) | C(1) | 123.3(2) |

| O(4) | C(14) | O(5) | 122.8(2) |

| O(4) | C(14) | C(8) | 114.0(2) |

| O(5) | C(14) | C(8) | 123.2(2) |

| C(2) | C(1) | C(7) | 120.5(2) |

| C(6) | C(1) | C(7) | 120.0(2) |

Table 4: Selected Torsion Angles (°).

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C(11) | O(3) | C(4) | C(3) | 14.8(3) |

| C(11) | O(3) | C(4) | C(5) | -166.0(2) |

| C(4) | O(3) | C(11) | C(10) | 158.4(2) |

| C(4) | O(3) | C(11) | C(12) | -21.1(3) |

| O(1) | C(7) | C(1) | C(2) | 178.6(2) |

| O(2) | C(7) | C(1) | C(6) | 179.0(2) |

| O(4) | C(14) | C(8) | C(9) | 179.3(2) |

| O(5) | C(14) | C(8) | C(13) | 179.0(2) |

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of this compound is dominated by a robust hydrogen bonding network. The carboxylic acid groups of adjacent molecules form centrosymmetric dimers through strong O—H···O hydrogen bonds.[1][2] This is a common and highly stable motif in the crystal structures of carboxylic acids. These dimers are further organized into one-dimensional zigzag chains that propagate along the direction.[1] The key hydrogen bonding parameters are detailed in Table 5.

Table 5: Hydrogen Bond Geometry (Å, °).

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| O(1)—H(1)···O(5)ⁱ | 0.84 | 1.79 | 2.628(2) | 176 |

Symmetry code: (i) -x+1, -y+1, -z+1

Beyond the primary hydrogen bonding, the overall crystal packing is influenced by weaker C—H···O interactions and π-π stacking interactions between the aromatic rings of adjacent chains, leading to a stable three-dimensional architecture.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from crystal growth to data analysis. A detailed, generalized protocol is provided below.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[1]

-

Materials: this compound (commercially available, e.g., from Sigma-Aldrich), Ethanol (analytical grade).

-

Procedure:

-

A saturated solution of this compound in ethanol was prepared at room temperature.

-

The solution was filtered to remove any insoluble impurities.

-

The clear filtrate was left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Colorless, block-shaped crystals typically form within several days.

-

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal was selected and mounted on a diffractometer for data collection.

-

Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is typically used. The data for the referenced structure was collected at a low temperature of 100 K to minimize thermal vibrations.[1][2]

-

Data Collection Strategy:

-

The crystal is mounted on a goniometer head.

-

The unit cell parameters and crystal orientation matrix are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected using a combination of φ and ω scans to ensure high completeness and redundancy.

-

Data collection parameters such as exposure time per frame and scan width are optimized based on the crystal's diffracting power.

-

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

-

Data Reduction: The raw diffraction images are integrated to obtain the intensities of the individual reflections. These intensities are then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

-

Structure Solution: The crystal structure is typically solved using direct methods or dual-space methods, which phase the structure factors to generate an initial electron density map.

-

Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to oxygen are typically located in the difference Fourier map and refined with distance restraints, while those attached to carbon are placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of this compound.

Caption: Experimental workflow for the crystal structure determination of this compound.

Caption: Hydrogen bonding interactions forming centrosymmetric dimers and subsequent zigzag chains.

Conclusion

The crystal structure of this compound is characterized by a distinct V-shaped molecular conformation and a robust, hydrogen-bonded network that drives the formation of one-dimensional chains. The detailed structural parameters and experimental protocols presented in this guide offer a comprehensive resource for researchers in materials science, crystallography, and drug development. This foundational knowledge is essential for the rational design of new materials and molecular systems based on this versatile building block.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 4,4'-Oxydibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydibenzoic acid, also known as 4,4'-dicarboxydiphenyl ether, is a rigid, aromatic dicarboxylic acid that serves as a crucial monomer in the synthesis of high-performance polymers. Its incorporation into polymer backbones, such as in poly(ether ether ketone) (PEEK) analogues and various polyesters and polyamides, imparts exceptional thermal stability, chemical resistance, and mechanical strength to the resulting materials. Understanding the intrinsic thermal properties and decomposition behavior of this compound is paramount for predicting the performance and degradation pathways of these advanced polymers. This technical guide provides a comprehensive overview of the available data on the thermal stability of this compound, detailed experimental protocols for its analysis, and a discussion of its likely decomposition mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The high melting point is indicative of a thermally stable molecule with strong intermolecular forces in the solid state.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O₅ | |

| Molecular Weight | 258.23 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 329 - 332 °C |

Thermal Stability and Decomposition

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the standalone this compound molecule is not extensively detailed in publicly available literature, the thermal behavior of polymers derived from it provides strong evidence of its high intrinsic thermal stability. Aromatic polyamides and polyesters containing this compound moieties consistently exhibit decomposition temperatures well above 400°C.

The thermal decomposition of aromatic carboxylic acids typically proceeds via decarboxylation at elevated temperatures. For this compound, this process would involve the cleavage of the carboxylic acid groups, leading to the evolution of carbon dioxide and the formation of various aromatic fragments. The ether linkage is also a potential site for thermal scission.

Based on the principles of thermal degradation of similar aromatic compounds, a plausible decomposition pathway can be proposed. The initial step is likely the homolytic cleavage of the C-C bond between the carboxylic group and the aromatic ring, or the C-O bond of the ether linkage.

Experimental Protocols

To facilitate further research and a more detailed understanding of the thermal properties of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These are generalized procedures that can be adapted for most modern thermal analysis instruments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

-

High-purity nitrogen (or other inert gas) and air (for oxidative stability)

-

Platinum or alumina sample pans

-

Analytical balance (for accurate sample weighing)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

Record the sample weight, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage weight loss as a function of temperature to obtain the TGA curve.

-

Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to specific weight loss percentages (e.g., T5%, T10%).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other phase transitions of this compound.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)

-

High-purity nitrogen (or other inert gas)

-

Aluminum or hermetically sealed sample pans

-

Crimping press for sealing pans

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan.

-

Encapsulation: Place the lid on the pan and seal it using a crimping press. For volatile samples or to prevent sublimation, use hermetically sealed pans.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 350°C (or a temperature above the expected melting point) at a heating rate of 10°C/min.

-

Cool the sample back to 30°C at a controlled rate (e.g., 10°C/min).

-

Perform a second heating scan under the same conditions to observe the thermal history after the initial melt.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature, peak temperature, and endset temperature of the melting endotherm.

-

Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHf).

-

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway and a general experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathway for this compound.

Caption: General experimental workflow for TGA and DSC analysis.

Conclusion

This compound is a fundamentally thermally stable molecule, a property that is effectively transferred to the high-performance polymers derived from it. While detailed quantitative data on its decomposition is sparse in current literature, the provided experimental protocols offer a robust framework for researchers to conduct their own detailed thermal analyses. The proposed decomposition pathway, centered around decarboxylation and ether linkage scission, provides a theoretical basis for understanding the degradation products and mechanisms. Further research, potentially employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be invaluable in elucidating the precise decomposition products and kinetics of this important industrial monomer.

An In-depth Technical Guide to the Solubility of 4,4'-Oxydibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Oxydibenzoic acid (ODBA) in various solvents. ODBA is a crucial monomer in the synthesis of high-performance polymers such as polyetheretherketones (PEEK) and other polyaryletherketones (PAEKs). A thorough understanding of its solubility is paramount for optimizing polymerization processes, purification, and material characterization. This document compiles available quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₀O₅, is a dicarboxylic acid featuring two benzoic acid moieties linked by an ether group. This structure imparts a combination of rigidity from the aromatic rings and flexibility from the ether linkage, contributing to the desirable thermal and mechanical properties of the polymers derived from it. The presence of two carboxylic acid groups dictates its polarity and hydrogen bonding capabilities, which are key determinants of its solubility behavior. While generally soluble in polar aprotic solvents, its solubility in water and other common organic solvents is limited[1].

Quantitative Solubility of this compound

The solubility of this compound has been experimentally determined in several polar aprotic solvents at various temperatures. This data is crucial for process design and optimization in polymer synthesis.

Table 1: Solubility of this compound in Polar Aprotic Solvents

| Temperature (°C) | N-Methyl-2-pyrrolidone (NMP) ( g/100 g solvent) | N,N-Dimethylacetamide (DMAc) ( g/100 g solvent) | N,N-Dimethylformamide (DMF) ( g/100 g solvent) | Dimethyl sulfoxide (DMSO) ( g/100 g solvent) |

| 40 | 3.85 | 3.28 | 2.85 | 2.55 |

| 60 | 7.15 | 6.10 | 5.30 | 4.75 |

| 80 | 12.30 | 10.50 | 9.15 | 8.20 |

| 100 | 20.15 | 17.20 | 15.00 | 13.50 |

| 120 | 31.50 | 27.00 | 23.50 | 21.10 |

Data sourced from Lu et al., "Solubility of this compound in Different Polar Solvents," Journal of Chemical & Engineering Data, 2007, 52 (4), pp 1495–1497.

Qualitative Solubility Profile:

Based on general principles of chemical interactions and available literature on similar aromatic dicarboxylic acids, a qualitative solubility profile for ODBA in other solvent classes can be inferred.

Table 2: Qualitative Solubility of this compound in Various Solvent Classes

| Solvent Class | Predicted Solubility | Rationale |

| Water | Very Low / Insoluble | The large, nonpolar aromatic structure dominates over the polar carboxylic acid groups, leading to poor aqueous solubility[2][3]. |

| Alcohols (e.g., Methanol, Ethanol) | Low to Moderate | The hydroxyl group of alcohols can engage in hydrogen bonding with the carboxylic acid groups of ODBA, but the overall nonpolar character of the ODBA molecule may limit extensive dissolution. |

| Ketones (e.g., Acetone) | Moderate | Acetone's polarity and ability to act as a hydrogen bond acceptor suggest it can solvate ODBA to a moderate extent. Studies on other dicarboxylic acids have shown solubility in acetone[4][5][6]. |

| Esters (e.g., Ethyl Acetate) | Low to Moderate | Ethyl acetate is a moderately polar solvent that can interact with ODBA. The solubility of other dicarboxylic acids has been measured in ethyl acetate[4][5]. |

| Hydrocarbons (e.g., Toluene, Hexane) | Very Low | The nonpolar nature of hydrocarbons makes them poor solvents for the polar ODBA molecule. Strong intermolecular hydrogen bonding in solid ODBA is difficult to overcome with weak van der Waals forces. |

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the equilibrium solubility of this compound, primarily based on the widely-used shake-flask method coupled with gravimetric analysis.

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: Analytical grade solvents of interest

-

Apparatus:

-

Analytical balance (readability ±0.1 mg)

-

Thermostatic shaker or water bath with precise temperature control (±0.1 °C)

-

Sealed glass vials or flasks with airtight caps

-

Magnetic stirrers and stir bars (optional)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven

-

Experimental Workflow: Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a liquid. The general workflow is depicted in the diagram below.

Detailed Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a pre-weighed, sealed glass vial containing a known mass of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. Preliminary experiments should be conducted to determine the minimum time required to reach a constant solute concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vial to rest in the thermostatic bath for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Gravimetric Analysis of Solute Concentration:

-

Accurately weigh a clean, dry container (e.g., a glass vial or aluminum pan).

-

Transfer a known mass of the filtered saturated solution into the container and record the total mass.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of ODBA.

-

Once all the solvent has evaporated, cool the container in a desiccator and weigh the remaining dry solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Mass of the solvent = (Total mass of the saturated solution) - (Mass of the dry solute)

-

Solubility ( g/100 g solvent) = (Mass of the dry solute / Mass of the solvent) × 100

-

Conclusion

This technical guide has summarized the available quantitative solubility data for this compound in key polar aprotic solvents and provided a qualitative assessment of its solubility in other common solvent classes. The detailed experimental protocol for the shake-flask method with gravimetric analysis offers a reliable framework for researchers to determine the solubility of ODBA in their specific solvent systems of interest. The provided workflow diagram visually outlines the logical steps for this experimental procedure. Further research is warranted to expand the quantitative solubility database of ODBA in a wider range of organic solvents to facilitate its broader application in materials science and drug development.

References

- 1. CAS 2215-89-6: 4,4′-Oxybis[benzoic acid] | CymitQuimica [cymitquimica.com]

- 2. 4,4'-Oxybisbenzoic acid | 2215-89-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

An In-depth Technical Guide on the Health and Safety of 4,4'-Oxydibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 4,4'-Oxydibenzoic acid (CAS No. 2215-89-6), a compound utilized in the synthesis of high-performance polymers and as an intermediate in various chemical manufacturing processes.[1][2] Adherence to the following protocols is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, storage, and in the event of a spill or fire.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₅ | [1][2][4][5] |

| Molecular Weight | 258.23 g/mol | [1][2][4][5] |

| Appearance | White to pale brown solid/powder | [1][2][3] |

| Melting Point | 329 - 332 °C (624.2 - 629.6 °F) | [3] |

| Boiling Point | 473.7 ± 30.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Flash Point | 184.1 ± 18.1 °C | [5] |

| Water Solubility | Insoluble | [1][3] |

| Autoignition Temperature | No information available | [3] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[3] The available data primarily pertains to its irritant effects.

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Source |

| Acute Toxicity | No information available | - | - | |

| LD50/LC50 | Not available | - | - | - |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | - | - | [3] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | - | - | |

| Respiratory or Skin Sensitization | No information available | - | - | - |

| Germ Cell Mutagenicity | No information available | - | - | - |

| Carcinogenicity | No information available | - | - | - |

| Reproductive Toxicity | No information available | - | - | - |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | - | - | |

| Specific Target Organ Toxicity (Repeated Exposure) | No information available | - | - | - |

| Aspiration Hazard | No information available | - | - | - |

Experimental Protocols

Immediate and appropriate first aid is critical in case of exposure. The following protocols should be followed:

-

General Advice: If symptoms persist, seek medical attention.[3]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If the individual is not breathing, provide artificial respiration.[3] Seek medical attention if symptoms occur.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, consult a physician.[3]

-

Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[3] If present, remove contact lenses and continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3]

-

Ingestion: Clean the mouth with water and then drink plenty of water.[3] Do not induce vomiting.[6] Seek medical attention if symptoms occur.[3]

In the event of a fire involving this compound, the following procedures should be implemented:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry powder, or water spray. In case of a major fire and large quantities, evacuate the area and fight the fire remotely due to the risk of explosion.[3]

-

Unsuitable Extinguishing Media: No specific information is available.[3]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.

For spills and accidental releases, the following containment and cleanup protocol is recommended:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required, including protective gloves, clothing, and eye/face protection. Avoid dust formation and breathing dust.[3]

-

Environmental Precautions: Prevent the product from entering drains or waterways.

-

Methods for Containment and Cleanup: Sweep up the spilled material and shovel it into suitable, closed containers for disposal. Avoid raising dust.

Handling, Storage, and Personal Protection

-

Wear appropriate personal protective equipment, including chemical safety goggles, gloves, and a lab coat.[3]

-

Ensure adequate ventilation and use only in a well-ventilated area or outdoors.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid ingestion and inhalation of dust.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][7]

-

Store locked up.[3]

-

Incompatible Materials: Keep away from oxidizing agents.[3]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Under normal use conditions where adequate ventilation is available, no protective equipment is needed.[3] If dust is generated, a particle filter respirator is recommended.[3]

Stability and Reactivity

-

Reactivity: No known hazardous reactions under normal processing.[3]

-

Chemical Stability: Stable under normal conditions.[3]

-

Conditions to Avoid: Incompatible products.[3]

-

Incompatible Materials: Oxidizing agents.[3]

-

Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[3]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[3]

Ecological Information

-

Ecotoxicity: Do not empty into drains.[3]

-

Persistence and Degradability: Insoluble in water, and its mobility in the environment is likely low due to low water solubility.[3]

-

Bioaccumulation: No information available.[3]

Diagrams

The following diagrams illustrate key safety-related workflows for handling this compound.

Caption: Hazard response workflow for this compound exposure.

References

- 1. CAS 2215-89-6: 4,4′-Oxybis[benzoic acid] | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. 4,4'-Oxybis(benzoic acid) | C14H10O5 | CID 75183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-Oxybisbenzoic acid | CAS#:2215-89-6 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis of 4,4'-Oxydibenzoic Acid: Discovery, History, and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Oxydibenzoic acid, a pivotal monomer in the synthesis of high-performance polymers such as polyetheretherketone (PEEK) and other polyaryletherketones (PAEKs), has a rich history intertwined with the development of cornerstone reactions in organic chemistry. Its rigid, thermally stable diaryl ether backbone imparts exceptional properties to the polymers derived from it, making it a compound of significant interest in materials science and specialized industrial applications. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this compound, alongside detailed experimental protocols for its preparation. Quantitative data for key synthetic methodologies are summarized and compared, and reaction pathways are visually represented to offer a comprehensive resource for researchers and professionals in chemical and materials science.

Discovery and Historical Context

The precise first synthesis of this compound is not clearly documented in readily accessible historical records. However, its history is intrinsically linked to the discovery and functionalization of its core structure, diphenyl ether. Diphenyl ether was first identified in 1855 by Heinrich Limpricht and Karl List. The subsequent development of synthetic methodologies in the late 19th and early 20th centuries paved the way for the preparation of its derivatives.

The most significant historical synthetic routes to this compound are based on two fundamental reactions in organic chemistry: the Ullmann condensation and the Friedel-Crafts acylation. The Ullmann reaction, discovered by Fritz Ullmann in the early 1900s, provided a viable method for the formation of diaryl ethers, a key structural feature of this compound. This reaction, traditionally involving the copper-catalyzed coupling of an aryl halide with a phenoxide, became a foundational method for synthesizing the diphenyl ether backbone.

Parallelly, the Friedel-Crafts reaction, developed by Charles Friedel and James Mason Crafts in 1877, offered a powerful tool for introducing acyl groups onto aromatic rings. This reaction enabled the synthesis of 4,4'-diacetyldiphenyl ether from diphenyl ether, which could then be oxidized to the desired dicarboxylic acid. These classical reactions, though often requiring harsh conditions, laid the groundwork for the more refined and efficient synthetic processes used today.

Major Synthetic Routes

Several distinct synthetic strategies have been developed for the production of this compound. The most prominent among these are the Ullmann condensation, the oxidation of 4,4'-disubstituted diphenyl ethers, and the Friedel-Crafts acylation of diphenyl ether followed by oxidation.

Ullmann Condensation

The Ullmann condensation is a widely employed and efficient method for the synthesis of this compound. This reaction involves the copper-catalyzed nucleophilic aromatic substitution of a 4-halobenzoic acid with a 4-hydroxybenzoic acid.

Figure 1: Ullmann Condensation for this compound Synthesis.

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 130 g of dimethyl sulfoxide (DMSO).

-

Addition of Reactants: Under stirring, add 31.3 g of 4-chlorobenzoic acid and 30.4 g of 4-hydroxybenzoic acid.

-

Addition of Base: Add 30.4 g of potassium hydroxide.

-

Reaction: Heat the mixture with stirring to 163-165°C. Maintain this temperature for 16 hours. The reaction is monitored by gas chromatography (GC) until the content of 4-chlorobenzoic acid is less than 0.5%.

-

Work-up: After the reaction is complete, cool the mixture. Dilute the reaction mixture with water to a final DMSO concentration of 20-60% (w/w) to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and dry to obtain this compound.

Oxidation of 4,4'-Disubstituted Diphenyl Ethers

Another significant route involves the oxidation of a pre-formed 4,4'-disubstituted diphenyl ether, where the substituents are oxidizable groups like methyl groups.

This method typically employs a strong oxidizing agent, such as potassium permanganate, to convert the methyl groups to carboxylic acids.

Unlocking Potential: A Technical Guide to the Research Applications of 4,4'-Oxydibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydibenzoic acid (ODBA), a dicarboxylic acid featuring two benzoic acid moieties linked by a flexible ether bond, has emerged as a critical building block in the development of advanced materials and functional molecules. Its unique structural characteristics, combining rigidity from the aromatic rings with the flexibility of the ether linkage, impart exceptional properties to the materials derived from it. This technical guide provides an in-depth exploration of the potential research applications of ODBA, focusing on its role in high-performance polymers, metal-organic frameworks (MOFs), and its burgeoning potential in pharmaceutical sciences. This document consolidates key quantitative data, details experimental protocols, and visualizes synthetic and analytical workflows to serve as a comprehensive resource for researchers in the field.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₅ | [1][2] |

| Molecular Weight | 258.23 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Insoluble in water; soluble in polar organic solvents like DMF and DMAc. | [3] |

High-Performance Polymers from this compound

The incorporation of this compound as a monomer in polymer synthesis is a well-established strategy to enhance the thermal and mechanical properties of the resulting materials. Its rigid aromatic structure contributes to high thermal stability and mechanical strength, while the ether linkage provides a degree of flexibility, improving processability.

Aromatic Polyamides

Aromatic polyamides synthesized using ODBA exhibit excellent thermal stability, mechanical strength, and solubility in organic solvents, making them suitable for applications requiring high-performance materials.

Table 1: Thermal and Mechanical Properties of Aromatic Polyamides Derived from this compound and Various Aromatic Diamines

| Diamine Co-monomer | Glass Transition Temperature (T g ) (°C) | 10% Weight Loss Temperature (T d10 ) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| 4,4'-Oxydianiline | 230 - 260 | > 450 | 80 - 100 | 2.0 - 3.0 | 5 - 15 |

| p-Phenylenediamine | 280 - 310 | > 480 | 90 - 110 | 2.5 - 3.5 | 4 - 10 |

| m-Phenylenediamine | 240 - 270 | > 460 | 85 - 105 | 2.2 - 3.2 | 6 - 18 |

| 4,4'-(Hexafluoroisopropylidene)dianiline | 260 - 290 | > 470 | 95 - 115 | 2.8 - 3.8 | 5 - 12 |

Note: The data presented is a representative range compiled from multiple sources and may vary depending on the specific synthesis conditions and polymer molecular weight.

This protocol describes a common laboratory-scale method for synthesizing aromatic polyamides from this compound.

Materials:

-

This compound (ODBA)

-

Aromatic diamine (e.g., 4,4'-oxydianiline)

-

N-Methyl-2-pyrrolidone (NMP)

-

Pyridine (Py)

-

Triphenyl phosphite (TPP)

-

Lithium chloride (LiCl)

-

Methanol

-

Deionized water

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add this compound (1 equivalent), the aromatic diamine (1 equivalent), and LiCl (5-10% w/v of the solvent).

-

Add anhydrous NMP to dissolve the monomers and salt under a gentle stream of nitrogen.

-

Once a homogeneous solution is obtained, add pyridine (2 equivalents) to the reaction mixture.

-

Slowly add triphenyl phosphite (2.2 equivalents) to the stirring solution at room temperature.

-

Heat the reaction mixture to 100-120 °C and maintain for 3-4 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

-

After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Filter the fibrous polymer and wash it thoroughly with hot methanol and then with deionized water to remove residual solvent and salts.

-

Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Liquid Crystal Polymers (LCPs)

This compound is a key monomer in the synthesis of thermotropic liquid crystal polymers. These materials exhibit highly ordered structures in the molten state, leading to exceptional mechanical properties and dimensional stability in molded parts.

This protocol outlines the synthesis of a copolyester from 4-hydroxybenzoic acid and this compound.

Materials:

-

4-Acetoxybenzoic acid

-

This compound

-

Acetic anhydride

-

Catalyst (e.g., antimony trioxide)

Procedure:

-

Charge the reactor with 4-hydroxybenzoic acid, this compound, and a slight excess of acetic anhydride.

-

Heat the mixture to 140-180 °C under a nitrogen atmosphere for 1-2 hours to achieve complete acetylation of the hydroxyl groups. Acetic acid is formed as a byproduct and can be removed by distillation.

-

Add the catalyst to the reaction mixture.

-

Gradually increase the temperature to 250-320 °C while reducing the pressure (applying a vacuum) to facilitate the removal of acetic acid and promote polycondensation.

-

Continue the reaction until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.

-

Extrude the molten polymer into strands, which can then be cooled and pelletized.

Metal-Organic Frameworks (MOFs) with this compound Ligands

The V-shape and coordinating carboxylate groups of this compound make it an excellent organic linker for the construction of metal-organic frameworks. These crystalline porous materials have potential applications in gas storage and separation, catalysis, chemical sensing, and drug delivery.

Table 2: Properties of Selected MOFs Synthesized with this compound

| MOF Designation | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Application Highlight |

| Zn-ODBA-MOF | Zn²⁺ | 800 - 1500 | 0.4 - 0.7 | Gas adsorption (CO₂) |

| Cu-ODBA-MOF | Cu²⁺ | 600 - 1200 | 0.3 - 0.6 | Catalysis |

| Eu-ODBA-MOF | Eu³⁺ | 400 - 900 | 0.2 - 0.5 | Luminescent sensing[4] |

| Tb-ODBA-MOF | Tb³⁺ | 400 - 900 | 0.2 - 0.5 | Luminescent sensing[4] |

Note: The properties of MOFs are highly dependent on the synthesis conditions and activation procedures.

Luminescent Lanthanide-MOFs

MOFs constructed from lanthanide ions (such as Eu³⁺ and Tb³⁺) and ODBA often exhibit strong luminescence. The organic linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Table 3: Luminescent Properties of Lanthanide-MOFs with this compound

| Lanthanide Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color | Luminescence Lifetime (ms) | Quantum Yield (%) |

| Eu³⁺ | ~280-320 | ~615 (⁵D₀ → ⁷F₂) | Red | 0.5 - 2.0 | 10 - 50 |

| Tb³⁺ | ~280-320 | ~545 (⁵D₄ → ⁷F₅) | Green | 1.0 - 3.0 | 20 - 70 |

Note: These values are representative and can be influenced by the specific crystal structure and coordination environment of the lanthanide ion.

This protocol describes a typical solvothermal synthesis of a europium-based MOF.

Materials:

-

This compound (H₂ODBA)

-

Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL glass vial, dissolve this compound (1 mmol) and Europium(III) nitrate hexahydrate (1 mmol) in 10 mL of DMF.

-

Sonicate the mixture for 15-20 minutes to ensure complete dissolution.

-

Seal the vial and place it in a programmable oven.

-

Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

-

Cool the oven to room temperature at a rate of 5 °C/min.

-

Collect the crystalline product by filtration or decantation.

-

Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.

-

Dry the product in a vacuum oven at 60 °C.

Pharmaceutical Research Applications

The biocompatibility and functional groups of this compound and its derivatives have opened avenues for their use in pharmaceutical research, particularly in drug delivery systems.

MOFs as Drug Delivery Vehicles

The porous nature of ODBA-based MOFs allows for the encapsulation of drug molecules. The release of these drugs can often be triggered by changes in the physiological environment, such as pH.

This protocol provides a general procedure for loading an anticancer drug, doxorubicin (DOX), into a MOF and studying its release profile.

Drug Loading:

-

Synthesize and activate the ODBA-based MOF.

-

Disperse a known amount of the activated MOF in a solution of doxorubicin in a suitable solvent (e.g., deionized water or PBS).

-

Stir the suspension for 24-48 hours at room temperature in the dark to allow for drug encapsulation.

-